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Compound of Interest

Compound Name: AZD7325

Cat. No.: B1666233 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of AZD7325, a selective

GABA-A α2,3 receptor positive allosteric modulator (PAM), with other relevant compounds. The

information is compiled from preclinical and clinical studies to assist in the evaluation of its

therapeutic potential.

Executive Summary
AZD7325 is a novel compound that demonstrates a distinct pharmacological profile compared

to non-selective benzodiazepines like lorazepam. As a selective PAM for the α2 and α3

subunits of the GABA-A receptor, it is hypothesized to possess anxiolytic properties with a

reduced side-effect profile, particularly concerning sedation and cognitive impairment. Clinical

and preclinical data suggest a potential role for AZD7325 in anxiety disorders and certain

neurodevelopmental conditions. However, its clinical efficacy in Generalized Anxiety Disorder

(GAD) remains to be definitively established.
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GABA-A Receptor Subunit Binding Affinity (Ki, nM)
Efficacy (% of maximal
diazepam response)

α1 0.5 Neutral Antagonism

α2 0.3 18% (Partial Agonist)

α3 1.3 15% (Partial Agonist)

α5 230 8% (Partial Agonist)

Source: Data on file, AstraZeneca.[1]

Table 2: Comparative Pharmacodynamic Effects of
AZD7325 and Lorazepam in Healthy Males

Pharmacodynamic
Parameter

AZD7325 (10 mg) Lorazepam (2 mg) Placebo

Saccadic Peak

Velocity (SPV)
No significant effect

Robust impairment (p

< 0.05 vs. placebo)
No significant effect

Body Sway No significant effect
Robust impairment (p

< 0.05 vs. placebo)
No significant effect

VAS Alertness No significant effect
Robust impairment (p

< 0.05 vs. placebo)
No significant effect

Cognitive

Performance

(CogState Battery)

No significant effects
Statistically significant

impairments

No significant learning

effects

Source: Chen et al., 2014.[1]

Table 3: Preclinical Efficacy of AZD7325 (BAER-101) in a
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Phenotype
Fmr1 KO Mice
(Vehicle)

Fmr1 KO Mice +
AZD7325 (1 mg/kg)

Wild-Type Mice
(Vehicle)

Neocortical UP State

Duration
Increased Reduced Normal

Audiogenic Seizure

Susceptibility
Increased Reduced Low

Novel Object

Recognition
Impaired Improved Normal

Hippocampal

Dendritic Spine

Density

Increased No significant effect Normal

Source: Gantois et al., 2021.

Experimental Protocols
Study of AZD7325 vs. Lorazepam in Healthy Males
A double-blind, randomized, four-way crossover study was conducted with 16 healthy male

participants. The study involved the administration of single oral doses of AZD7325 (2 mg and

10 mg), lorazepam (2 mg), and a placebo.[1] A comprehensive battery of validated tests was

used to assess the effects on the central nervous system, including cognitive function,

neurophysiology, and psychomotor performance.[1] Key assessments included:

Saccadic Eye Movements: Evaluated using a computer-based system to measure saccadic

peak velocity (SPV).[1]

Body Sway: Measured to assess postural stability.

Visual Analogue Scales (VAS): Used for subjective ratings of alertness and other feelings.[1]

CogState Battery: A computer-administered cognitive test battery to evaluate various

cognitive domains.[1]
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Preclinical Evaluation in a Fragile X Syndrome Mouse
Model
The efficacy of AZD7325 (referred to as BAER-101) was assessed in Fmr1 knockout (KO)

mice, a model for Fragile X Syndrome. The study involved daily administration of AZD7325 at a

dose of 1 mg/kg. Behavioral and electrophysiological phenotypes were evaluated, including:

Neocortical Slice Electrophysiology: To measure spontaneous network activity (UP states).

Audiogenic Seizure Susceptibility: To assess seizure threshold.

Novel Object Recognition Test: To evaluate learning and memory.

Dendritic Spine Analysis: To quantify hippocampal spine density.
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Caption: AZD7325 Signaling Pathway.
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Caption: Lorazepam Signaling Pathway.
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Caption: Pregabalin Signaling Pathway.
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Conclusion
AZD7325 shows a promising preclinical and early clinical profile as a selective modulator of

GABA-A receptors. Its differentiation from non-selective benzodiazepines in terms of sedative

and cognitive side effects is a key feature.[1] The preclinical data in a Fragile X Syndrome

model suggests potential efficacy in neurodevelopmental disorders. However, the lack of robust

anxiolytic effects in the Phase 2 GAD trial at the doses tested indicates that further

investigation is needed to determine the optimal therapeutic window and patient populations for

AZD7325. Future research should focus on dose-ranging studies in relevant clinical

populations and further elucidation of its downstream signaling effects to fully characterize its

therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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